Isoguaiacin

Description

Properties

CAS No. |

78341-26-1 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

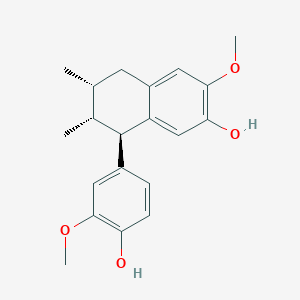

(6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12-,20-/m1/s1 |

InChI Key |

TZAAYUCUPIYQBR-FKANQGBASA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC(=C(C=C3)O)OC)O)OC |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Isoguaiacin: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Lignan Isoguaiacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan of significant scientific interest due to its potential pharmacological activities, is a naturally occurring compound found within specific plant genera. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in various plant tissues. Furthermore, this document elucidates the current understanding of the biosynthetic pathway leading to this compound and presents detailed experimental protocols for its extraction, isolation, and quantification. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from plants belonging to the genus Larrea, commonly known as creosote bush. The primary species recognized as natural sources of this compound are:

-

Larrea tridentata (Creosote Bush): This perennial shrub, native to the deserts of North America, is a well-documented source of this compound and a variety of other lignans.[1] this compound is present in the leaves and stems of the plant.

-

Larrea nitida : Found in South America, this species of Larrea has also been confirmed to produce this compound.

While this compound is a known constituent of these plants, the concentration can vary depending on factors such as geographical location, season of harvest, and the specific plant part being analyzed.

Quantitative Analysis of this compound and Related Lignans

Precise quantification of this compound in plant material is crucial for research and potential commercial applications. While specific quantitative data for this compound is not extensively available in the public domain, studies on related lignans in Larrea tridentata provide valuable insights into potential yields. For instance, the concentration of nordihydroguaiaretic acid (NDGA), a structurally similar lignan, has been reported in various extracts.

| Plant Source | Plant Part | Extraction Method | Compound | Concentration/Yield | Reference |

| Larrea tridentata | Leaves | Methanolic Extract | Phenolic Acids | - | [2] |

| Larrea tridentata | Leaves | Methanolic Extract | Total Phenols | - | [2] |

| Larrea tridentata | Leaves & Stems | 60% Ethanol Ultrasound-Assisted | Hydrolysable Tannins | 690.2 mg GAE/100 g | [3] |

| Larrea tridentata | Leaves & Stems | 60% Ethanol Ultrasound-Assisted | Condensed Tannins | 329.9 mg CE/100 g | [3] |

Note: This table summarizes available quantitative data for related compounds and general phytochemical content in Larrea species. Specific quantitative data for this compound is a subject of ongoing research.

Biosynthesis of this compound

This compound, as an arylnaphthalene lignan, is biosynthesized via the phenylpropanoid pathway. This intricate pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the building blocks of lignans.[4][5]

The proposed biosynthetic pathway for arylnaphthalene lignans, including this compound, suggests that they are derived from the central lignan intermediate, matairesinol .[6][7]

Key Biosynthetic Steps

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to form monolignols such as coniferyl alcohol.

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by dirigent proteins and laccases, to form pinoresinol.[4]

-

Sequential Reductions: Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.[6]

-

Conversion to Matairesinol: Secoisolariciresinol is then converted to matairesinol.[6]

-

Formation of the Arylnaphthalene Scaffold: The conversion of matairesinol to the arylnaphthalene scaffold of this compound is hypothesized to involve a series of oxidative and cyclization reactions. The precise enzymatic steps and intermediates in this latter part of the pathway are still under investigation.[7]

Biosynthetic Pathway Diagram

Experimental Protocols

Extraction of this compound from Larrea tridentata

This protocol describes a general method for the extraction of lignans, including this compound, from the dried aerial parts of Larrea tridentata.

Materials:

-

Dried and powdered aerial parts of Larrea tridentata

-

Ethanol (95% or absolute)

-

Methanol

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered plant material in ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

The crude extract can be further partitioned using solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Isolation of this compound by Column Chromatography

Materials:

-

Crude ethanolic extract or ethyl acetate fraction of Larrea tridentata

-

Silica gel (for column chromatography, 70-230 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack it into the glass column.

-

Adsorb the crude extract or fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound. The following is a general protocol that can be optimized.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by obtaining the UV spectrum of a pure this compound standard (typically in the range of 280-330 nm for lignans).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the plant extract or isolated fraction in the mobile phase or methanol and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for this compound Analysis

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H-NMR spectrum of the related compound, northis compound, provides a reference for the expected chemical shifts and coupling constants.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in confirming the structure.

Conclusion

This compound, a promising bioactive lignan, is naturally sourced from plants of the Larrea genus. This technical guide has provided a detailed overview of its natural occurrence, biosynthetic origins, and the experimental methodologies required for its extraction, isolation, and characterization. The provided protocols and diagrams serve as a foundational resource for researchers aiming to investigate the chemical and biological properties of this compound. Further research is warranted to fully elucidate the specific enzymatic steps in its biosynthesis and to establish a comprehensive quantitative profile in its natural sources.

References

- 1. Phytochemical Compounds and Pharmacological Properties of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creosote Bush (Larrea tridentata) Extract Assessment as a Green Antioxidant for Biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

Isolating Isoguaiacin from Machilus robusta Bark: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation and preliminary analysis of isoguaiacin, a lignan with significant neuroprotective potential, from the bark of Machilus robusta. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction

This compound is a naturally occurring lignan found in various plant species, including those of the Machilus genus.[1] Lignans are a class of polyphenolic compounds that have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Notably, this compound has demonstrated significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultures of rat cortical cells.[1] Machilus robusta, a tree species found in regions of East Asia, has been identified as a source of various bioactive compounds, including lignans and neolignans, making its bark a promising raw material for the isolation of this compound.[3]

This guide outlines a comprehensive methodology for the extraction, fractionation, and purification of this compound from Machilus robusta bark, based on established protocols for lignan isolation from plant materials.[4][5][6] Furthermore, it explores the potential signaling pathways through which this compound may exert its neuroprotective and anti-inflammatory effects.

Data Presentation: Quantitative Analysis

While specific yield data for this compound from Machilus robusta is not extensively documented in publicly available literature, the following table provides an estimated yield based on typical lignan content found in the bark of various tree species and general extraction efficiencies.[7] The purity of the final compound is expected to be high when following the detailed purification protocol.

| Parameter | Value | Source/Method |

| Starting Material | Dried and powdered Machilus robusta bark | - |

| Extraction Solvent | 95% Ethanol | Soxhlet Extraction |

| Estimated Yield of Crude Lignan Extract | 5 - 15% (w/w of dry bark) | Gravimetric analysis after solvent evaporation |

| Estimated Yield of this compound | 0.1 - 0.5% (w/w of crude extract) | HPLC quantification with a standard |

| Purity of Isolated this compound | >95% | HPLC-UV/Vis, NMR Spectroscopy |

| Molecular Weight | 358.4 g/mol | Mass Spectrometry |

| Molecular Formula | C20H22O6 | Elemental Analysis, Mass Spectrometry |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the isolation and purification of this compound from Machilus robusta bark.

Plant Material Collection and Preparation

-

Collection: Collect fresh bark from mature Machilus robusta trees.

-

Authentication: A qualified botanist should authenticate the plant material.

-

Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction of Crude Lignan Mixture

This protocol utilizes Soxhlet extraction, an efficient method for exhaustive extraction of phytochemicals from solid materials.[4]

-

Defatting (Optional but Recommended): To remove lipophilic compounds that may interfere with subsequent purification steps, perform a pre-extraction with a non-polar solvent like n-hexane.

-

Place the powdered bark (e.g., 500 g) in a cellulose thimble.

-

Extract with n-hexane in a Soxhlet apparatus for 6-8 hours.

-

Discard the n-hexane extract and air-dry the defatted bark powder.

-

-

Ethanol Extraction:

-

Place the defatted bark powder in a clean cellulose thimble.

-

Extract with 95% ethanol (e.g., 2 L) in a Soxhlet apparatus for 12-24 hours, or until the solvent in the siphon tube runs clear.

-

-

Concentration:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Fractionation of the Crude Extract

Fractionation is performed to separate the crude extract into fractions with varying polarities, thereby enriching the lignan content in a specific fraction.

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

n-Hexane (to remove remaining non-polar impurities)

-

Dichloromethane or Chloroform (lignans are expected to partition into this fraction)

-

Ethyl acetate

-

n-Butanol

-

-

Collect each solvent fraction and concentrate them separately using a rotary evaporator. The dichloromethane/chloroform fraction is expected to be enriched with this compound.

-

Purification of this compound

Purification of this compound from the enriched fraction is achieved through a combination of chromatographic techniques.[4][6]

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Adsorb the concentrated dichloromethane/chloroform fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, subject the combined fractions from the silica gel column to preparative HPLC.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. The exact gradient should be optimized based on analytical HPLC results.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Machilus robusta bark.

Potential Signaling Pathways of this compound

This compound's neuroprotective and anti-inflammatory effects are likely mediated through the modulation of key intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell survival and proliferation.[8][9] this compound may promote neuronal survival by activating this pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[10][11] this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

Conclusion

This technical guide provides a robust framework for the successful isolation and preliminary characterization of this compound from Machilus robusta bark. The detailed protocols and visual aids are designed to facilitate research into this promising natural compound. Further investigation into the precise molecular mechanisms and pharmacological activities of this compound is warranted to fully elucidate its therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The methodologies presented here can be adapted and optimized by researchers to suit their specific laboratory conditions and research objectives.

References

- 1. Neuroprotective lignans from the bark of Machilus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure determination of a lignan from the bark of Salix alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organosolv Lignin from European Tree Bark: Influence of Bark Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One [journals.plos.org]

- 9. ERK/MAPK is essential for endogenous neuroprotection in SCN2.2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Calyptranthes pallens for Lignans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Calyptranthes pallens with a specific focus on the isolation, identification, and quantification of lignans. While the presence of lignans in Calyptranthes pallens has been reported, this document outlines a detailed framework for their systematic investigation, drawing upon established protocols for lignan analysis from various plant sources.

Introduction to Calyptranthes pallens and Lignans

Calyptranthes pallens, commonly known as spicewood or pale lidflower, is a member of the Myrtaceae family.[1][2][3][4] Phytochemical investigations of this plant have revealed the presence of various classes of secondary metabolites, including lignans. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery and development.

Experimental Protocols

This section details the experimental workflow for the extraction, isolation, and characterization of lignans from Calyptranthes pallens.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for reliable phytochemical analysis. Leaves and twigs of Calyptranthes pallens should be collected and authenticated by a plant taxonomist. The plant material should then be washed, air-dried in the shade to prevent degradation of thermolabile compounds, and ground into a fine powder.

Extraction of Lignans

A sequential extraction strategy is recommended to isolate lignans of varying polarities.

Protocol:

-

Defatting: The powdered plant material (100 g) is first macerated with a non-polar solvent like n-hexane or petroleum ether (3 x 500 mL, 24 hours each) at room temperature to remove lipids and other non-polar constituents. The solvent is filtered and the marc (plant residue) is air-dried.

-

Lignan Extraction: The defatted marc is then extracted with a polar solvent to isolate the lignans. A mixture of methanol and water (e.g., 80% methanol) is often effective.[5] The extraction can be performed using maceration, Soxhlet extraction, or ultrasound-assisted extraction for improved efficiency. For maceration, the marc is soaked in 80% methanol (3 x 500 mL, 24 hours each). The extracts are filtered and combined.

-

Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is a common method for initial fractionation.

Protocol:

-

The dried crude extract is suspended in distilled water (200 mL) and sequentially partitioned with solvents of increasing polarity, such as:

-

Dichloromethane (DCM) or Chloroform (3 x 100 mL)

-

Ethyl acetate (EtOAc) (3 x 100 mL)

-

n-Butanol (n-BuOH) (3 x 100 mL)

-

-

Each fraction is collected and the solvent is evaporated to dryness. The lignans are expected to be concentrated in the DCM/Chloroform and EtOAc fractions.

Isolation and Purification of Lignans

Column chromatography is the primary technique for the isolation of pure lignans from the enriched fractions.

Protocol:

-

Silica Gel Column Chromatography: The EtOAc fraction (e.g., 5 g) is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v). The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Further Purification: Fractions with similar TLC profiles are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol:water or acetonitrile:water gradients.[6]

Characterization of Isolated Lignans

The structure of the purified lignans is elucidated using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure of the isolated compounds.[7][8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Fragmentation patterns from MS/MS analysis provide further structural information.[6][10]

-

UV-Vis Spectroscopy: Provides information about the chromophoric groups present in the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of lignans.[6][11]

Protocol:

-

Standard Preparation: Pure isolated lignans or commercially available lignan standards are used to prepare stock solutions of known concentrations.

-

Calibration Curve: A series of standard solutions of different concentrations are prepared and injected into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: A known amount of the crude extract or fraction is dissolved in the mobile phase, filtered, and injected into the HPLC. The peak areas of the lignans in the sample are measured.

-

Quantification: The concentration of each lignan in the sample is calculated using the regression equation of the calibration curve.

Data Presentation

While specific quantitative data for lignans in Calyptranthes pallens is not yet extensively reported in the literature, the following table provides a template for presenting such data once obtained through the described experimental protocols.

| Lignan Name | Plant Part | Extraction Method | Yield (% w/w of dry plant material) | Purity (%) |

| (Hypothetical Lignan A) | Leaves | Maceration | Data to be determined | Data to be determined |

| (Hypothetical Lignan B) | Twigs | Soxhlet | Data to be determined | Data to be determined |

| (Hypothetical Lignan C) | Leaves | Ultrasound-assisted | Data to be determined | Data to be determined |

Mandatory Visualizations

Experimental Workflow for Lignan Analysis

Caption: Workflow for the extraction, isolation, and analysis of lignans.

Generalized Lignan Biosynthesis Pathway

Caption: A simplified overview of the phenylpropanoid pathway leading to lignan biosynthesis.

Conclusion

This technical guide provides a robust framework for the systematic phytochemical analysis of lignans from Calyptranthes pallens. The detailed experimental protocols and analytical strategies outlined herein will facilitate the isolation and characterization of these potentially bioactive compounds. Further research, including the quantification of specific lignans and the evaluation of their biological activities and associated signaling pathways, is warranted to fully explore the therapeutic potential of Calyptranthes pallens.

References

- 1. FPS96/FP096: Calyptranthes pallens Spicewood, Pale Lidflower [edis.ifas.ufl.edu]

- 2. Calyptranthes pallens Spicewood, Pale Lidflower | EDIS [journals.flvc.org]

- 3. wildflower.org [wildflower.org]

- 4. IRC - Natives for Your Neighborhood [regionalconservation.org]

- 5. mdpi.com [mdpi.com]

- 6. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of Isoguaiacin: A Technical Guide for Researchers

Abstract

Isoguaiacin, a lignan of significant interest for its potential pharmacological activities, is a natural product synthesized in various plant species. Its biosynthetic origin lies in the well-established phenylpropanoid pathway, a central route for the production of a vast array of secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final molecular structure. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, key intermediates, and regulatory aspects of this pathway. The guide also includes detailed experimental protocols commonly employed in the study of lignan biosynthesis and presents quantitative data to provide a comparative perspective on metabolite distribution.

Introduction

Lignans are a diverse class of diphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of the lignan family, has garnered attention for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved pharmacological profiles. This guide delineates the proposed biosynthetic pathway of this compound, leveraging knowledge of the general phenylpropanoid pathway and the biosynthesis of structurally related lignans, such as nordihydroguaiaretic acid (NDGA).

The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway. This pathway is a fundamental metabolic route in higher plants, responsible for the synthesis of lignin, flavonoids, and, pertinent to this guide, lignans.[1][2][3][4]

The initial steps of the pathway leading to the monolignol precursors of this compound are summarized below:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[4]

-

Hydroxylation: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

Further Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by enzymes such as Coumarate 3-Hydroxylase (C3'H) and Caffeic Acid O-Methyltransferase (COMT) , convert p-coumaric acid into ferulic acid.

-

Activation to Coenzyme A Thioesters: The carboxylic acid groups of the hydroxycinnamic acids are activated by 4-Coumarate:CoA Ligase (4CL) to form their corresponding CoA thioesters (e.g., feruloyl-CoA).

-

Reduction to Monolignols: The activated intermediates are then reduced in a two-step process catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield monolignols. For the biosynthesis of this compound, the key monolignol precursor is believed to be coniferyl alcohol .[5]

Oxidative Coupling and the Formation of the Lignan Backbone

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. This reaction is catalyzed by laccases and/or peroxidases, which generate monolignol radicals.[6][7] The subsequent coupling of these radicals is not random; it is guided by dirigent proteins (DIRs) , which control the regioselectivity and stereoselectivity of the reaction to produce specific lignan structures.[6][7][8][9][10] In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo oxidative coupling.

The proposed initial product of this coupling is (+)-pinoresinol, a common intermediate in the biosynthesis of many lignans.[9]

Proposed Biosynthetic Pathway of this compound

Following the formation of the initial lignan backbone, a series of enzymatic modifications are necessary to arrive at the final structure of this compound. While the precise sequence of these reactions for this compound has not been fully elucidated, a plausible pathway can be proposed based on its chemical structure and known biochemical transformations in plant secondary metabolism.

The proposed steps following the formation of pinoresinol are:

-

Reduction to Lariciresinol: Pinoresinol is reduced by Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol.

-

Conversion to Secoisolariciresinol: Lariciresinol is then converted to secoisolariciresinol by Secoisolariciresinol Dehydrogenase (SDH) .

-

Final Modifications to this compound: The conversion of secoisolariciresinol to this compound likely involves an oxidative cyclization and a demethylation step. The precise enzymes catalyzing these final transformations are yet to be identified and represent an important area for future research.

Quantitative Data on Phenylpropanoid and Lignan Accumulation

The accumulation of phenylpropanoids and their derivatives can vary significantly between different plant organs and developmental stages. The following table summarizes representative quantitative data for phenylpropanoid and flavonoid content in different organs of bitter melon (Momordica charantia), illustrating the differential biosynthesis and accumulation of these compounds. While not specific to this compound, this data provides a valuable reference for the expected distribution of related metabolites.

| Plant Organ | Phenylpropanoids (µg/g dry weight) | Flavonoids (µg/g dry weight) |

| Leaves | 150.3 ± 12.5 | 85.7 ± 7.1 |

| Flowers | 125.8 ± 10.9 | 92.4 ± 8.3 |

| Stems | 78.2 ± 6.5 | 45.1 ± 3.9 |

| Roots | 35.1 ± 2.9 | 15.6 ± 1.3 |

| Data adapted from a study on bitter melon and serves as an illustrative example of metabolite distribution.[11] |

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Metabolites

Objective: To extract and quantify this compound and its precursors from plant tissue.

Protocol:

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol at 4°C with constant shaking. Centrifuge to pellet debris and collect the supernatant.

-

Analysis by HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at 280 nm.

-

Quantification: Use authentic standards for this compound and its precursors to generate calibration curves.

-

-

Analysis by LC-MS/MS: For more sensitive and specific detection, couple the HPLC system to a mass spectrometer. This allows for the identification and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns.[12][13]

Enzyme Assays

Objective: To characterize the activity of key biosynthetic enzymes.

Protocol (Example: Pinoresinol-Lariciresinol Reductase - PLR):

-

Protein Extraction: Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors. Centrifuge and collect the crude protein extract (supernatant).

-

Enzyme Assay:

-

Reaction Mixture: Combine the protein extract with a buffered solution containing pinoresinol (substrate) and NADPH (cofactor).

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Extract the product (lariciresinol) with the organic solvent, evaporate the solvent, and redissolve the residue in methanol. Analyze the product by HPLC or LC-MS.

-

Controls: Perform control reactions without the protein extract or without the substrate.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.

Protocol:

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reaction Mixture: Combine the cDNA, gene-specific primers, and a SYBR Green master mix.

-

PCR Program: Run the reaction on a real-time PCR machine with appropriate cycling conditions.

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to a reference gene (e.g., actin or ubiquitin).[11]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process rooted in the fundamental phenylpropanoid pathway. While the initial steps leading to the monolignol precursors are well-characterized, the specific enzymatic reactions that finalize the this compound structure remain a frontier for research. Future efforts should focus on the identification and characterization of the enzymes responsible for the later steps of the pathway, particularly the proposed oxidative cyclization and demethylation reactions. The application of modern 'omics' technologies, including transcriptomics and metabolomics, coupled with traditional biochemical approaches, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide insights into the metabolic diversity of plants but also pave the way for the sustainable production of this and other valuable lignans through metabolic engineering.

References

- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 2. osti.gov [osti.gov]

- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

- 10. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Isoguaiacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a naturally occurring lignan, has garnered interest within the scientific community for its potential biological activities, including its cytotoxic effects. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While experimental data for some properties of this compound remain limited in publicly accessible literature, this guide consolidates available information and supplements it with data on closely related compounds and general protocols relevant to its study.

Chemical and Physical Properties

This compound, with the IUPAC name (6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, is a structurally complex molecule. Its core structure consists of a tetrahydronaphthalene ring system. The majority of the available physical and chemical property data for this compound are computed estimates.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | PubChem[1][2] |

| Molecular Weight | 328.4 g/mol | PubChem[1][2] |

| CAS Number | 78341-26-1 | PubChem[1][2] |

| Appearance | White to light yellow to light orange crystalline powder (Predicted) | Inferred from related compounds |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | No quantitative experimental data available. Predicted to be soluble in organic solvents like DMSO and ethanol. | Inferred from general lignan solubility |

| XLogP3 (Computed) | 4.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1][2] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1][2] |

| Exact Mass (Computed) | 328.16745924 Da | PubChem[1][2] |

| Monoisotopic Mass (Computed) | 328.16745924 Da | PubChem[1][2] |

| Topological Polar Surface Area (Computed) | 58.9 Ų | PubChem[1][2] |

Natural Sources: this compound has been reported in various plant species, including Machilus robusta and Calyptranthes pallens.[1][2] A significant source is the creosote bush, Larrea tridentata, from which related lignans have been extensively studied.[3][4][5][6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectral data for nor-3′-demethoxythis compound are presented below. The numbering of the atoms for the purpose of NMR assignment may differ from IUPAC nomenclature and is specific to the cited research.

Table 2: ¹H and ¹³C NMR Spectral Data of nor-3′-demethoxythis compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 128.5 | 6.70, d, 8.1 |

| 2 | 115.6 | 6.81, d, 8.1 |

| 3 | 145.9 | - |

| 4 | 144.5 | - |

| 5 | 112.9 | 6.64, s |

| 6 | 121.7 | 6.55, s |

| 7 | 132.8 | - |

| 8 | 137.9 | - |

| 1' | 46.5 | 4.05, d, 9.6 |

| 2' | 42.9 | 1.85, m |

| 3' | 35.1 | 1.75, m |

| 4' | 29.5 | 2.85, dd, 16.2, 4.8 |

| 4'a | - | 2.59, dd, 16.2, 11.4 |

| 5' | 125.9 | - |

| 6' | 129.9 | - |

| 7' | 114.3 | 6.78, d, 1.8 |

| 8' | 147.8 | - |

| 9' | 146.4 | - |

| 10' | 115.4 | 6.69, d, 8.4 |

| 11' | 121.1 | 6.57, dd, 8.4, 1.8 |

| Me-2' | 16.9 | 0.95, d, 6.6 |

| Me-3' | 14.8 | 0.65, d, 7.2 |

| OMe-8' | 56.4 | 3.82, s |

Data obtained from studies on nor-3′-demethoxythis compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While a full mass spectrum for this compound is not available, a mass spectrum for the related compound northis compound shows a sodium adduct with two protons ([Mass + Na + 2H⁺]) at m/z 315.[7] Based on the molecular formula of this compound (C₂₀H₂₄O₄), the expected exact mass is 328.16745924 Da.[1][2]

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched literature. However, based on its chemical structure, the IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially weaker bands above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and phenolic C-O bonds.

Biological Activity and Signaling Pathways

This compound is classified as a lignan, a class of compounds known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.

Cytotoxicity

Lignans, as a class, have demonstrated significant cytotoxic and anticancer properties. While specific IC₅₀ values for this compound against various cancer cell lines are not detailed in the available search results, related lignans have shown potent activity. The cytotoxic effects of lignans are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the provided search results. However, based on the known activities of other natural compounds and lignans, several pathways are likely targets.

-

Apoptosis Induction: Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation. It is plausible that this compound may trigger apoptosis in susceptible cells.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and proliferation. Some natural compounds have been shown to inhibit the NF-κB pathway, leading to the suppression of cancer cell growth.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Natural products have been identified that can modulate the MAPK pathway, thereby affecting cancer cell fate.

Below are diagrams illustrating the general workflows of these signaling pathways.

Diagram 1: General overview of the extrinsic and intrinsic apoptosis pathways.

Diagram 2: Simplified representation of the canonical NF-κB signaling pathway.

Diagram 3: Overview of the MAPK/ERK signaling pathway.

Experimental Protocols

General Protocol for Extraction and Isolation of Lignans from Larrea tridentata

The following is a generalized workflow for the extraction and isolation of lignans, such as this compound, from plant sources like Larrea tridentata.

Diagram 4: General workflow for the extraction and purification of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts (leaves and stems) of the plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or a hydroalcoholic mixture, often at room temperature with agitation for an extended period.[5]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the lignans is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR, MS, and IR spectroscopy.

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][7][8][9]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a final DMSO concentration kept low and consistent across all wells, including controls). Include a vehicle control (DMSO alone) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[1][7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 595 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound is a promising natural product with potential cytotoxic properties. This guide has summarized the available information on its physical, chemical, and biological characteristics. However, it is evident that further experimental research is needed to fully characterize this compound. Specifically, the determination of its experimental physical properties, the acquisition of a complete set of spectroscopic data, and the elucidation of its precise mechanisms of action and the signaling pathways it modulates will be crucial for advancing its potential as a therapeutic agent. The provided protocols offer a starting point for researchers interested in investigating this compound and its biological activities.

References

- 1. researchtweet.com [researchtweet.com]

- 2. This compound | C20H24O4 | CID 10314441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nor 3′-Demethoxythis compound from Larrea tridentata Is a Potential Alternative against Multidrug-Resistant Bacteria Associated with Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemical Compounds and Pharmacological Properties of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Isoguaiacin: A Comprehensive Technical Guide on its Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a lignan of significant scientific interest, has a rich history of discovery and a growing body of research exploring its diverse biological activities. First isolated in 1964 from the resin of Guaiacum officinale, this natural compound has since been identified in a variety of other plant species, including Larrea tridentata, Machilus thunbergii, and Calyptranthes pallens. Its multifaceted pharmacological profile, encompassing antioxidant, hepatoprotective, neuroprotective, antiproliferative, and antibacterial properties, has positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Chemical Synthesis and Structure

The total synthesis of (±)-isoguaiacin has been successfully achieved, providing a crucial pathway for the generation of this compound analogs for structure-activity relationship studies. A key step in the synthesis involves the Paal-Knorr cyclization to form a furan ring, which is subsequently converted to the arylnaphthalene core of this compound.

Total Synthesis of (±)-Isoguaiacin: Experimental Protocol

The synthesis of (±)-isoguaiacin can be accomplished through a multi-step process. A pivotal part of this synthesis is the Paal-Knorr reaction to construct the furan intermediate. The final arylnaphthalene structure is then achieved through a hydrogenolysis reaction.

Materials:

-

Starting materials for the synthesis of the 1,4-diketone precursor

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

p-Toluenesulfonic acid monohydrate

-

Tetrahydrofuran (THF)

-

Acetic acid (AcOH)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Synthesis of the 1,4-Diketone Precursor: Synthesize the requisite 1,4-diketone through established organic chemistry methods.

-

Furan Formation (Paal-Knorr Cyclization): Treat the 1,4-diketone with a catalytic amount of hydrochloric acid to induce cyclization and dehydration, yielding the corresponding furan derivative.

-

Hydrogenolysis and Aromatization: Subject the furan intermediate to catalytic hydrogenation using palladium on carbon in the presence of p-toluenesulfonic acid monohydrate in a solvent system of THF and acetic acid. This step facilitates the hydrogenolysis of the furan ring and subsequent aromatization to form the 1-arylnaphthalene lignan structure of (±)-isoguaiacin.

-

Purification: Purify the final product using standard chromatographic techniques to obtain pure (±)-isoguaiacin.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a remarkable range of biological activities, which are summarized in the following sections.

Antibacterial Activity

While data on this compound itself is limited, its derivative, 3′-demethoxy-6-O-demethylthis compound , has shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Research indicates that 3′-demethoxy-6-O-demethylthis compound exerts its antibacterial effect by targeting the bacterial cell membrane. Specifically, it has been shown to down-regulate the expression of genes encoding proteins of the ATP-binding cassette (ABC) transport system in MRSA. [1][2]This disruption of the ABC transporters, which are crucial for the efflux of toxic substances from the bacterial cell, leads to the accumulation of the compound and subsequent bacterial cell death. [1][2]

DOT Script for Antibacterial Mechanism of 3′-demethoxy-6-O-demethylthis compound

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Bacterium | nor-3'-demethoxythis compound MIC (mg/mL) |

| Staphylococcus aureus (MRSA) | 0.01 - 3.12 |

| Bacillus cereus | 0.01 - 3.12 |

| Listeria monocytogenes | 0.01 - 3.12 |

| Escherichia coli | 0.01 - 3.12 |

| Klebsiella pneumoniae | 0.01 - 3.12 |

| Pseudomonas aeruginosa | 0.01 - 3.12 |

| Pasteurella multocida | 0.01 - 3.12 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotective Activity

While specific studies on this compound are not extensively available, related isoquinoline alkaloids have demonstrated significant neuroprotective effects. The proposed mechanisms often involve the modulation of key signaling pathways to protect neuronal cells from damage. [3][4] Potential Mechanism of Action: Based on studies of structurally similar compounds, this compound may exert neuroprotective effects by:

-

Modulating Glutamate Receptors: Preventing excitotoxicity induced by excessive glutamate release.

-

Activating Pro-survival Signaling Pathways: Such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

-

Inhibiting Apoptotic Pathways: Reducing programmed cell death in neuronal cells.

DOT Script for a Proposed Neuroprotective Signaling Pathway

Experimental Protocol: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol outlines an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Primary cortical neurons or neuronal cell line

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Glutamate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity, or the LDH assay, which measures the release of LDH from damaged cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Antioxidant, Hepatoprotective, and Antiproliferative Activities

Experimental Workflow for Evaluating Biological Activities

DOT Script for a General Experimental Workflow

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH solution in methanol

-

This compound solutions of varying concentrations

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: In Vivo Hepatoprotective Activity (CCl4-Induced Liver Injury Model)

This protocol evaluates the ability of this compound to protect the liver from damage induced by carbon tetrachloride (CCl4) in a rodent model.

Materials:

-

Laboratory animals (e.g., Wistar rats)

-

Carbon tetrachloride (CCl4)

-

This compound

-

Silymarin (positive control)

-

Kits for measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

Procedure:

-

Animal Grouping: Divide the animals into control, CCl4-treated, this compound-treated, and positive control groups.

-

Treatment: Administer this compound or silymarin to the respective groups for a specified period.

-

Induction of Hepatotoxicity: Induce liver injury by administering CCl4.

-

Blood and Tissue Collection: Collect blood samples to measure serum ALT and AST levels. Harvest the liver for histopathological examination.

-

Data Analysis: Compare the biochemical parameters and histological findings between the different groups to assess the hepatoprotective effect of this compound.

Experimental Protocol: MTT Assay (Antiproliferative Activity)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound solutions of varying concentrations

-

MTT reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: Calculate the percentage of cell viability and plot it against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound stands out as a natural product with a compelling and diverse pharmacological profile. Its demonstrated antibacterial activity, coupled with promising indications of neuroprotective, antioxidant, hepatoprotective, and antiproliferative effects, underscores its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific mechanisms of action and to obtain comprehensive quantitative data for its various biological activities. The synthetic route to this compound opens avenues for the creation of novel analogs with enhanced potency and selectivity, paving the way for future preclinical and clinical investigations. This in-depth guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural compound.

References

- 1. Potential Mechanism of Action of 3′-Demethoxy-6-O-demethyl-isoguaiacin on Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Mechanism of Action of 3'-Demethoxy-6-O-demethyl-isoguaiacin on Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of prostacyclins on CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Isoguaiacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguaiacin, a lignan belonging to the aryltetralin class, has garnered interest within the scientific community for its potential biological activities. Lignans are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties. The precise structural elucidation and characterization of these molecules are paramount for understanding their mechanism of action and for any potential therapeutic development. This technical guide provides a summary of the available spectroscopic data for this compound and its close structural analog, nor 3′-demethoxythis compound. Detailed experimental protocols for the acquisition of such data are also presented, along with a conceptual workflow for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following tables present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the closely related analog, nor 3′-demethoxythis compound . This compound shares the core tetralin structure with this compound, providing valuable comparative data. The molecular formula for this compound is C₂₀H₂₄O₄, with a monoisotopic mass of 328.16745924 Da.

Table 1: ¹H NMR Spectroscopic Data of Nor 3′-demethoxythis compound (600 MHz, CD₃OD)[1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 6.45 | s | |

| 5 | 6.56 | s | |

| 6α | 2.81 | dd | 16.1, 4.9 |

| 6β | 2.72 | dd | 16.1, 11.8 |

| 7 | 1.78 | m | |

| 8 | 2.15 | m | |

| 9 | 0.98 | d | 6.7 |

| 10 | 0.77 | d | 7.0 |

| 2' | 6.71 | d | 1.9 |

| 5' | 6.78 | d | 8.1 |

| 6' | 6.63 | dd | 8.1, 1.9 |

| 3-OCH₃ | 3.79 | s |

Table 2: ¹³C NMR Spectroscopic Data of Nor 3′-demethoxythis compound (150 MHz, CD₃OD)[1]

| Position | δ (ppm) |

| 1 | 128.5 |

| 2 | 116.0 |

| 3 | 144.1 |

| 4 | 148.4 |

| 4a | 132.8 |

| 5 | 113.8 |

| 6 | 33.4 |

| 7 | 45.4 |

| 8 | 40.2 |

| 8a | 131.2 |

| 9 | 16.4 |

| 10 | 20.9 |

| 1' | 139.2 |

| 2' | 113.9 |

| 3' | 148.9 |

| 4' | 146.2 |

| 5' | 116.3 |

| 6' | 121.9 |

| 3-OCH₃ | 56.4 |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 | O-H (Phenolic) | Stretching |

| 3050-3000 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 1610, 1515, 1460 | C=C (Aromatic) | Stretching |

| 1270-1200 | C-O (Aryl ether) | Stretching |

| 1150-1000 | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

The precise mass of this compound can be determined using high-resolution mass spectrometry.

Expected Mass Spectrometry Data for this compound:

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Monoisotopic Mass | 328.16745924 Da |

| Expected [M+H]⁺ | 329.1747 |

| Expected [M+Na]⁺ | 351.1567 |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of lignans like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified lignan sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically performs a background correction.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solvent should be compatible with the ionization source.

LC-MS Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: As per instrument recommendation.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 100-1000.

Data Acquisition and Processing:

-

Acquire the full scan mass spectrum.

-

For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

-

The data system will process the raw data to generate a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Isoguaiacin: A Technical Guide on a Promising Plant Metabolite for Researchers and Drug Development Professionals

Introduction

Isoguaiacin, a lignan found in various plant species, is emerging as a significant plant metabolite with a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on its biosynthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Chemical Structure and Biosynthesis

This compound belongs to the lignan class of phenylpropanoid derivatives. Lignans are synthesized in plants from the shikimate pathway, which produces the aromatic amino acid phenylalanine.[1][2][3] While the precise enzymatic steps for this compound biosynthesis are not fully elucidated in the available literature, a putative pathway can be proposed based on the general biosynthesis of lignans.

The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form various monolignols, such as coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate in lignan biosynthesis. Through a series of enzymatic reactions involving reductases and other modifying enzymes, pinoresinol is converted to other lignans, including secoisolariciresinol, and subsequently to matairesinol. This compound is likely derived from further modifications of these basic lignan skeletons.

Natural Sources

This compound and its derivatives have been isolated from several plant species, most notably from the creosote bush (Larrea tridentata) and Artemisia cina.[4][5][6] In Larrea tridentata, this compound is part of a complex mixture of lignans.[6] The isolation of these compounds typically involves extraction from the aerial parts of the plant followed by various chromatographic techniques.[7]

Pharmacological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities, including antibacterial, anthelmintic, and antiviral properties. The following tables summarize the available quantitative data for these activities.

Antibacterial Activity

Derivatives of this compound have shown potent activity against multidrug-resistant bacteria.

| Compound | Bacterium | MIC (mg/mL) | MBC (mg/mL) | Reference |

| nor-3'-demethoxythis compound | Staphylococcus aureus (MDR) | 0.01 - 0.78 | 0.02 - 1.56 | [5][7] |

| nor-3'-demethoxythis compound | Bacillus cereus (MDR) | 0.39 | 0.78 | [5][7] |

| nor-3'-demethoxythis compound | Pasteurella multocida (MDR) | 0.78 | 1.56 | [5][7] |

| nor-3'-demethoxythis compound | Escherichia coli (MDR) | 6.25 - 12.5 | 12.5 - 25 | [5][7] |

| nor-3'-demethoxythis compound | Klebsiella pneumoniae (MDR) | 25 | >25 | [5][7] |

Anthelmintic Activity

A mixture of 3′-demethoxy-6-O-demethylthis compound and northis compound has shown significant activity against the infective larvae of Haemonchus contortus.[4]

| Compound Mixture | Concentration (mg/mL) | Larval Mortality (%) | Reference |

| 3′-demethoxy-6-O-demethylthis compound & northis compound | 2 | 100 | [4] |

Anti-HIV Activity

Northis compound and its derivatives have been investigated for their potential to inhibit the Human Immunodeficiency Virus (HIV).

| Compound | Activity | IC50 (µM) | Reference |

| meso-2,3-dimethyl-1,4-bis(3,4-[2-(piperdino)ethoxyphenyl])butane tetrakishydrochloride salt (NDGA derivative) | HIV Tat-regulated transactivation | 0.88 | [8] |

| Tetra-O-methyl-NDGA | Anti-HIV activity | 11 | [9] |

| 3'-O-methyl-NDGA | Anti-HIV activity | 25 | [9] |

Mechanisms of Action